molecular formula C22H23NO5 B11408416 N-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11408416
M. Wt: 381.4 g/mol
InChI Key: TWCOZDDMWKVEIP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide ) is a chemical compound with the following properties:

Preparation Methods

The synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide are not extensively documented. industrial production methods may involve specialized processes that are proprietary. Further research is needed to uncover specific synthetic pathways and reaction conditions.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore similar compounds to understand the uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. One such related compound is N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide . Further investigations are necessary to identify additional analogs.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23NO5/c1-13-5-7-16-17(24)12-20(28-21(16)14(13)2)22(25)23-10-9-15-6-8-18(26-3)19(11-15)27-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)

InChI Key

TWCOZDDMWKVEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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